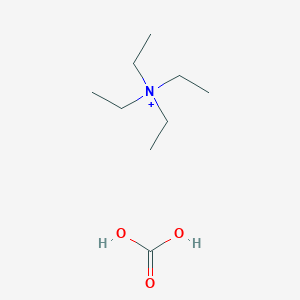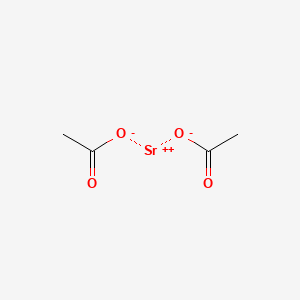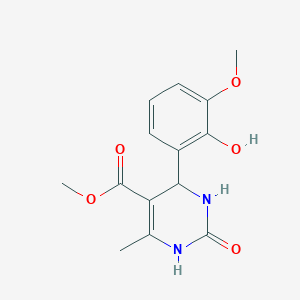
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: is a compound characterized by the presence of three carboxylic acid groups attached to a propene backbone. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid typically involves the incorporation of carbon-13 isotopes into the starting materials. One common method is the carboxylation of a suitable precursor, such as a 13C-labeled propene derivative, under controlled conditions. The reaction may involve the use of catalysts and specific reagents to ensure the correct geometric configuration and isotopic labeling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the isotopic purity and consistency of the product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated tricarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated tricarboxylic acids
Substitution: Esters, amides
科学的研究の応用
Chemistry: The isotopic labeling of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid makes it a valuable tool in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme activities involving carboxylic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and as a standard for calibrating analytical instruments.
作用機序
The mechanism by which (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes enhance the sensitivity and resolution of the spectra, allowing for detailed structural analysis. In biological systems, the compound can be incorporated into metabolic pathways, where its isotopic labeling allows for precise tracking and quantification of biochemical processes.
類似化合物との比較
(E)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: The “E” configuration is a geometric isomer with different spatial arrangement around the double bond.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid: The non-labeled version of the compound, lacking the carbon-13 isotopes.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid derivatives: Various esterified or amidated derivatives with different functional groups.
Uniqueness: The unique aspect of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid lies in its isotopic labeling, which provides enhanced capabilities for analytical and research applications. The specific geometric configuration (Z) also contributes to its distinct chemical properties and reactivity compared to its isomers and derivatives.
特性
分子式 |
C6H6O6 |
|---|---|
分子量 |
180.06 g/mol |
IUPAC名 |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
異性体SMILES |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
正規SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


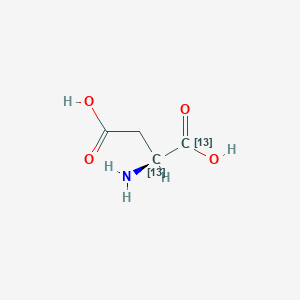
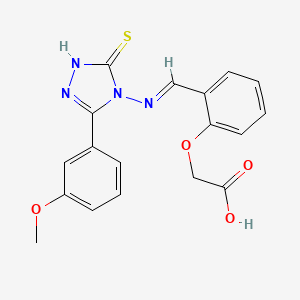
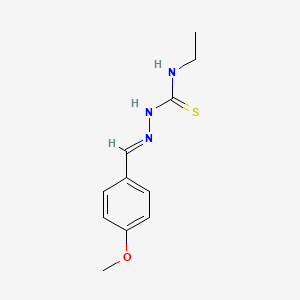
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
